2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
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Overview
Description
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C21H13F3N4S3 and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- This compound is involved in the synthesis of various heterocyclic compounds. Abdelhamid et al. (2012) synthesized 5-arylazothiazoles and thieno[2,3-b]pyridines derivatives, including compounds with structural similarities to the molecule , indicating its utility in creating diverse organic compounds (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
- Rateb (2014) reported the synthesis of derivatives like pyridopyrazolopyrimidine through reactions of similar compounds, showcasing the versatility of this molecule in creating a variety of chemical structures (Rateb, 2014).
Applications in Antitumor Research
- The compound and its derivatives have potential applications in antitumor research. Carvalho et al. (2013) studied the fluorescence of thieno[3,2-b]pyridine derivatives for their potential as antitumor compounds. They found that these compounds exhibit solvatochromic behavior and have potential for use in drug delivery applications (Carvalho et al., 2013).
Antimicrobial Applications
- Compounds structurally related to the molecule have been evaluated for antimicrobial activities. Bayrak et al. (2009) synthesized 1,2,4-triazoles and their derivatives, showcasing the potential of this class of compounds in antimicrobial research (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Photophysical Properties
- The photophysical properties of derivatives of this compound have been studied. Carvalho et al. (2013) explored the absorption and fluorescence of thieno[3,2-b]pyridine derivatives, which is important for applications in materials science and photophysics (Carvalho et al., 2013).
Mechanism of Action
Triazoles
are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Thieno[3,2-b]thiophenes
are a class of compounds that have been used in the synthesis of various biologically active compounds . The fusion of π-sufficient heteroaryl moieties has proven to be an effective strategy for achieving the red shift of the main spectral bands of BODIPY . In this paper, thieno [3,2-b]thiophene-fused BODIPY derivatives have been designed and characterized by various spectroscopic methods, and their photosensitive properties have also been explored .
Future Directions
Properties
IUPAC Name |
2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBHGXXISTSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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